molecular formula C10H14ClNO B13631397 1-(4-Cyclopropoxyphenyl)methanamine hydrochloride

1-(4-Cyclopropoxyphenyl)methanamine hydrochloride

Cat. No.: B13631397
M. Wt: 199.68 g/mol
InChI Key: YTSOPDYDMHZELO-UHFFFAOYSA-N
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Description

1-(4-Cyclopropoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C10H14ClNO It is a derivative of methanamine, where the phenyl ring is substituted with a cyclopropoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopropoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropoxyphenyl Intermediate: The starting material, 4-bromophenol, undergoes a nucleophilic substitution reaction with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 4-cyclopropoxyphenol.

    Amination: The 4-cyclopropoxyphenol is then subjected to a reductive amination reaction with formaldehyde and ammonium chloride to yield 1-(4-cyclopropoxyphenyl)methanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopropoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the para position relative to the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Cyclopropoxyphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)cyclopropylmethanamine hydrochloride
  • 1-(4-(Trifluoromethoxy)phenyl)cyclopropylmethanamine hydrochloride
  • 1-(3-Chlorophenyl)cyclopropylmethanamine hydrochloride
  • 1-(3,4-Dimethoxyphenyl)cyclopropylmethanamine hydrochloride

Uniqueness

1-(4-Cyclopropoxyphenyl)methanamine hydrochloride is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(4-cyclopropyloxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c11-7-8-1-3-9(4-2-8)12-10-5-6-10;/h1-4,10H,5-7,11H2;1H

InChI Key

YTSOPDYDMHZELO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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